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Benzo(A)coronene

Cat. No.: B092625
CAS No.: 190-70-5
M. Wt: 350.4 g/mol
InChI Key: NQSLOOOUQZYGEB-UHFFFAOYSA-N
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Description

Contextualization of Benzo(a)coronene within Polycyclic Aromatic Hydrocarbons (PAHs) Research

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds containing two or more fused aromatic rings. They are formed from the incomplete combustion of organic materials and are widespread in the environment. pjoes.comnih.gov this compound (C28H14) is a specific type of PAH, characterized by its unique arrangement of fused benzene (B151609) rings. nih.govnist.gov

Research into PAHs is extensive, driven by their environmental presence and the carcinogenic properties of some members of the class, such as benzo(a)pyrene. nih.govepa.govnih.gov Within this broad field, this compound and other coronene-based PAHs are of particular interest due to their distinct structural and electronic properties. ontosight.ainih.gov The study of benzo-annelated coronenes, where benzene rings are fused to a central coronene (B32277) core, helps to understand the intricacies of π-electron structure and aromaticity. mjcce.org.mk The systematic extension of the coronene backbone allows for the creation of a wide array of PAHs with tailored properties. nih.gov

The formation of larger PAHs like this compound can occur through various mechanisms, including the one-ring buildup from smaller PAHs like benzo[e]pyrene (B47544) and benzo[ghi]perylene (B138134). uhmreactiondynamics.orgresearchgate.net Understanding these formation pathways is crucial for both environmental analysis and the synthesis of novel materials. uhmreactiondynamics.orgscielo.br

Significance of this compound in Contemporary Materials Science and Nanotechnology

The unique planar and graphene-like structure of this compound and its derivatives makes them highly significant in the fields of materials science and nanotechnology. ontosight.airesearchgate.net These molecules serve as fundamental building blocks for creating larger carbon-based materials, including graphene nanoflakes and nanoribbons. uhmreactiondynamics.orgresearchgate.nettandfonline.com

The high degree of π-conjugation in coronene-based PAHs gives rise to exceptional optical and electrical properties. nih.govontosight.ai This makes them promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ontosight.ainih.govontosight.ai The ability of these molecules to self-assemble into well-ordered nanostructures, like columns and nanotubes, is another key feature that is being explored for applications in nanoelectronics and sensing technologies. ontosight.aichemeurope.com

Researchers are actively investigating how the structure of this compound and its derivatives influences their properties. For instance, computational studies using Density Functional Theory (DFT) are employed to understand the charge transport properties and to design materials with optimized optoelectronic characteristics. researchgate.net The synthesis of functionalized coronene derivatives allows for the tuning of their photophysical and electrochemical properties, further expanding their potential applications in materials chemistry. nih.govmdpi.com

Relevance of this compound in Astrochemistry and Interstellar Medium Studies

Polycyclic aromatic hydrocarbons are believed to be among the most abundant and complex organic molecules in the interstellar medium (ISM), playing a crucial role in a variety of astrophysical processes. chemistryviews.orgastrochem.orgacs.org They are considered carriers of the unidentified infrared emission bands observed in many astronomical objects and may be involved in the formation of interstellar dust grains. astrochem.orgaanda.orgnasa.gov

This compound is of particular interest in astrochemistry due to its high stability. arxiv.org Theoretical studies suggest that large PAHs like benzo-coronene can strongly adsorb onto the surfaces of interstellar dust grains, such as forsterite, which is found in meteorites. arxiv.orgresearchgate.netresearchgate.net This interaction is significant as it could influence the chemical reactions occurring on these grains and potentially lead to the formation of more complex organic molecules, a key step in the bottom-up formation of interstellar complex organic molecules (iCOMs). arxiv.org

The spectroscopic properties of this compound and other PAHs are essential for their identification in space. astrochem.orgacs.org Laboratory measurements of the absorption and emission spectra of these molecules, both in neutral and ionized states, are compared with astronomical observations to constrain the characteristics of the cosmic PAH family. aanda.orgresearchgate.net Computational studies also play a vital role in interpreting these spectra and understanding the behavior of PAHs in the harsh interstellar environment. arxiv.orgresearchgate.net The detection of coronene and its derivatives in meteorites provides tangible evidence of their presence in our solar system and supports their role in astrochemical evolution. arxiv.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H14 B092625 Benzo(A)coronene CAS No. 190-70-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octacyclo[18.6.2.02,7.08,25.011,24.014,23.017,22.021,26]octacosa-1(26),2,4,6,8(25),9,11(24),12,14(23),15,17(22),18,20,27-tetradecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H14/c1-2-4-20-19(3-1)21-13-11-17-9-7-15-5-6-16-8-10-18-12-14-22(20)28-26(18)24(16)23(15)25(17)27(21)28/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSLOOOUQZYGEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3=C4C5=C(C=CC6=C5C7=C(C=C6)C=CC8=C7C4=C(C2=C1)C=C8)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60172454
Record name Benzo(a)coronene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190-70-5
Record name Benzo(a)coronene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000190705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(a)coronene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Electronic Structure and Quantum Chemical Characterization of Benzo a Coronene

Theoretical Frameworks and Computational Methodologies Applied to Benzo(a)coronene

The study of this compound's electronic properties heavily relies on a variety of computational methods. These theoretical frameworks allow for the elucidation of its structure, stability, and reactivity at the molecular level.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone in the computational study of polycyclic aromatic hydrocarbons like this compound. This method is instrumental in determining the optimized molecular geometry and electronic structure of the ground state. DFT calculations provide insights into crucial electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of electron density.

Applications of DFT to coronene (B32277) and its derivatives, which serve as a model for this compound, have been extensive. For instance, DFT has been used to investigate the adsorption properties of ions and atoms on coronene surfaces, revealing how doping with different elements alters the electronic environment. Molecular electrostatic potential (MESP) analysis, a feature of DFT studies, helps in identifying electron-rich regions of the molecule, which are crucial for understanding intermolecular interactions.

Time-Dependent Density Functional Theory (TDDFT) Calculations

To investigate the excited-state properties of this compound, Time-Dependent Density Functional Theory (TDDFT) is the method of choice. researchgate.net TDDFT is an extension of DFT that allows for the calculation of electronic excitation energies and the simulation of absorption and emission spectra. researchgate.net This is particularly important for understanding the photophysical behavior of PAHs.

TDDFT calculations can predict the vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the ground state's geometry. nih.gov By calculating a sufficient number of excited states, a theoretical UV-Vis absorption spectrum can be generated and compared with experimental data. This comparison helps in assigning the observed spectral bands to specific electronic transitions within the molecule. For large PAHs like this compound, efficient implementations of TDDFT are necessary to make the calculations computationally feasible. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with their environment over time. For this compound, MD simulations can provide insights into its conformational changes, aggregation behavior, and interactions with other molecules or surfaces.

Classical MD simulations have been used to study collisions between coronene clusters and other molecules, revealing information about residence times and scattering dynamics. cam.ac.uk These simulations can also be used to understand the intermolecular forces that govern the formation of larger aggregates of PAHs. By employing force fields specifically parameterized for PAHs, MD simulations can model the π-π stacking interactions that are crucial in the self-assembly of these molecules. researchgate.net

Pariser–Parr–Pople (PPP) Model and Density Matrix Renormalization Group (DMRG) Techniques for Correlated States

The Pariser–Parr–Pople (PPP) method is a semi-empirical quantum mechanical method specifically developed for predicting the electronic structures and spectra of conjugated π-electron systems. wikipedia.org Developed in the 1950s, the PPP method simplifies the calculation of molecular orbitals by making approximations such as the zero-differential overlap (ZDO) approximation. wikipedia.org It has been widely used for the precise prediction of electronic transitions, particularly the lower singlet transitions, in aromatic molecules. wikipedia.org

For highly correlated electronic states, which can be present in large PAHs, more advanced methods are required. The Density Matrix Renormalization Group (DMRG) is a powerful numerical technique that can accurately describe the electronic structure of strongly correlated systems. ethz.chgithub.io In quantum chemistry, DMRG provides a way to approximate the full configuration interaction (FCI) solution within a given orbital space, making it suitable for studying molecules with complex electronic structures that are challenging for traditional methods. ethz.ch DMRG has been successfully applied to study the electronic states of various transition metal complexes and is a promising method for investigating the correlated states in large PAHs like this compound. ethz.ch

Aromaticity and Conjugation Analyses in Benzo-annelated Coronenes

The aromaticity and the nature of π-electron conjugation in benzo-annelated coronenes, including this compound, are key to understanding their stability and chemical properties. These aspects are often analyzed using theoretical models that quantify the extent of cyclic conjugation in the individual rings of the molecule.

Studies based on the Clar aromatic sextet theory have been employed to understand the π-electron structure of benzo-coronenes. semanticscholar.org This theory posits that the benzene (B151609) rings with a "full" aromatic sextet have a significantly stronger cyclic conjugation. semanticscholar.org For instance, in dibenzo[a,g]coronene, certain rings are predicted to have a higher degree of cyclic conjugation than others based on their Clar formulas. semanticscholar.org

Energy Effect of Cyclic Conjugation

The energy effect (ef) of cyclic conjugation is a quantitative measure used to study the π-electron delocalization within the rings of polycyclic aromatic hydrocarbons. mjcce.org.mk It has been shown that for benzo-annelated coronenes, there is a regularity where benzenoid rings that are linearly annelated to the central hexagon of coronene decrease the intensity of cyclic conjugation in that central ring. semanticscholar.org This effect is proportional to the number of linearly annelated rings. semanticscholar.org

A strong linear correlation has been found between the energy effect (ef) and the π-electron content (EC) of the six-membered rings in these molecules. semanticscholar.org This indicates that both measures provide a consistent picture of the cyclic conjugation within the system. The analysis of these energy effects helps in verifying the predictions made by the Clar aromatic sextet theory regarding the π-electron distribution in benzo-coronenes. mjcce.org.mk

Table 1: Chemical Compounds Mentioned

Compound Name
This compound
Coronene
Dibenzo[a,g]coronene

Pi-Electron Content Distribution

In coronene congeners that possess a unique Clar formula, such as this compound, the rings designated as "full" (containing a Clar sextet) exhibit higher π-electron content and energy effect values compared to other rings within the molecule. researchgate.net This indicates a more pronounced localized aromaticity in those specific rings. The π-electron configuration of this compound, therefore, deviates from a uniform distribution, with certain rings displaying a greater degree of benzene-like character. researchgate.net This non-uniform distribution of π-electrons has significant implications for the molecule's chemical behavior and its interactions with other species.

Frontier Molecular Orbital (FMO) Analysis of this compound Systems

Frontier molecular orbital (FMO) theory is a fundamental tool for understanding the electronic properties and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in electronic transitions and chemical reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the chemical stability and reactivity of a molecule. A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. plus.ac.atresearchgate.netresearchgate.netresearchgate.netlew.rorsc.org

For polycyclic aromatic hydrocarbons, the HOMO-LUMO gap is influenced by the extent of π-conjugation. As the size of the π-conjugated system increases, the HOMO-LUMO gap tends to decrease. In the case of this compound, the fusion of an additional benzene ring to the coronene core leads to an extension of the π-system, which is expected to modulate its HOMO-LUMO gap and, consequently, its stability compared to the parent coronene molecule. Theoretical calculations on coronene and its derivatives have shown that substitutions can significantly alter the HOMO and LUMO energy levels and thus the energy gap. researchgate.net For instance, the HOMO-LUMO gap of coronene is reported to be around 4.0 eV. researchgate.net The introduction of substituents can either increase or decrease this gap, thereby tuning the molecule's electronic properties.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Coronene-5.73-1.404.33
Per-fluorocoronene-6.77-2.654.12
Per-chlorocoronene-6.50-2.963.54

Correlated Electronic States and Excited State Properties of this compound

Understanding the excited-state properties of this compound is crucial for its potential applications in optoelectronic devices. These properties are governed by the correlated motion of its π-electrons.

The linear optical absorption spectrum of this compound has been theoretically investigated using sophisticated computational methods such as the Pariser-Parr-Pople (PPP) model Hamiltonian combined with the multireference singles-doubles configuration-interaction (MRSDCI) methodology. mdpi.comresearcher.lifearxiv.orgnih.govresearchgate.netresearchgate.netnih.govresearchgate.net This approach accounts for electron correlation effects, which are essential for accurately predicting the electronic and optical properties of π-conjugated systems.

The computed spectrum of this compound reveals several absorption peaks, with the first peak representing the optical gap. mdpi.comarxiv.orgnih.gov More intense peaks typically appear at higher energies. The calculations show that the optical spectra of coronene derivatives are red-shifted as their size increases. mdpi.comarxiv.orgnih.gov The polarization of the absorbed photon for each transition can also be determined, providing a more detailed understanding of the electronic transitions.

Peak LabelEnergy (eV) (Screened Parameters)Energy (eV) (Standard Parameters)Polarization
P13.153.78y
P23.454.15x
P33.954.75y
P44.155.00x

This compound can be considered a small graphene nanoflake or a graphene quantum dot, making the study of its electronic properties relevant to the broader field of carbon-based nanomaterials. mdpi.comarxiv.orgnih.govresearchgate.netrsc.org The π-electrons in these systems exhibit significant correlation effects, meaning their motion is not independent of each other.

The Pariser-Parr-Pople (PPP) model is a powerful tool for studying these electron correlation effects. mdpi.comarxiv.orgnih.gov It has been shown that electron correlation is significant in these finite-sized graphene analogues, although its strength diminishes as the system size increases from one-dimensional to higher-dimensional structures. mdpi.comarxiv.orgnih.gov These correlation effects play a crucial role in determining the ordering of the excited states and can influence properties such as luminescence. mdpi.com

Theoretical Investigations on Charge Transport Properties of this compound Derivatives

The charge transport properties of organic semiconductors are fundamental to their performance in electronic devices. Theoretical studies on this compound derivatives provide valuable insights into how their molecular structure influences their ability to transport charge carriers (holes and electrons).

Investigations into the charge transport properties of tetrabenzo[a,d,j,m]coronene and other coronene derivatives have been conducted using density functional theory (DFT) and Marcus theory. researchgate.netresearchgate.netnih.govresearchgate.netosti.govsemanticscholar.orgtandfonline.comresearchgate.netscielo.br These studies reveal that the introduction of different substituents significantly affects their frontier molecular orbitals and, consequently, their charge carrier mobilities. researchgate.net For instance, the hole and electron mobility of halogenated coronene derivatives have been calculated to understand the potential for ambipolar transport. nih.govresearchgate.netosti.gov The molecular geometry of these benzocoronene systems is typically a large, quasi-planar conjugated π-system, which is conducive to efficient charge transport. researchgate.net

CompoundReorganization Energy (Hole) (meV)Reorganization Energy (Electron) (meV)Hopping Rate (Hole) (s⁻¹)Hopping Rate (Electron) (s⁻¹)
Coronene1101302.5 x 10¹⁴1.5 x 10¹⁴
Per-fluorocoronene1501601.8 x 10¹⁴1.0 x 10¹⁴

Chemisorption Mechanisms of this compound Analogues on Semiconductor Surfaces

The interaction of large polycyclic aromatic hydrocarbons (PAHs), such as analogues of this compound, with semiconductor surfaces is a critical area of research for the development of molecular electronics and novel carbon-based nanostructures. The chemisorption of these molecules involves the formation of covalent bonds with the substrate, leading to stable adsorption and significant modifications of the electronic properties of both the molecule and the surface.

Studies on dibenzo[a,j]coronene, a direct analogue of this compound, have provided detailed insights into its chemisorption on the silicon (001) surface, specifically the Si(001)-2x1 reconstruction. Research combining scanning tunneling microscopy (STM) with electronic structure calculations has revealed that dibenzo[a,j]coronene molecules adsorb onto the silicon surface at three distinct types of sites. nih.govresearchgate.net These sites are characterized by the formation of multiple silicon-carbon (Si-C) covalent bonds, ranging from four to eight bonds per molecule. nih.govresearchgate.net

The specific geometry and stability of the adsorption are governed by a delicate balance between the formation of strong Si-C bonds and the induction of strain within the molecule. The out-of-plane bending of the otherwise planar PAH is a significant factor that influences the surface bond energies. nih.gov The primary adsorption site is the most frequently observed, with two other minor sites also being identified. nih.govresearchgate.net Through the application of an electrical pulse from the STM tip, it is possible to induce the molecule to move between these different stable adsorption sites without fracturing the molecular structure. nih.gov

The investigation of such molecule-surface systems extends to other semiconductors like titanium dioxide (TiO2) and other PAHs. nih.govnih.gov On-surface synthesis protocols on TiO2, a semiconducting metal oxide, have demonstrated that complex chemical reactions like intramolecular cyclodehydrogenation can be thermally induced to form nanographenes from specially designed molecular precursors. nih.govnih.gov These processes, which involve the planarization of precursor molecules and the formation of new C-C bonds, are fundamentally related to the chemisorption and reaction of the molecules on the semiconductor surface. While not involving this compound directly, these studies underscore the capability of semiconductor surfaces to mediate complex chemical transformations of large aromatic systems, a process initiated by the chemisorption of the molecule.

Similarly, density functional theory (DFT) studies on the adsorption of various PAHs on forsterite, a silicate mineral, show that parallel adsorption can lead to chemisorption through the formation of C-Si and/or C-O bonds. nih.gov This research highlights that the interaction is not limited to elemental semiconductors like silicon but is a broader phenomenon on surfaces presenting reactive sites.

The key findings from the investigation of dibenzo[a,j]coronene on the Si(001)-2x1 surface are summarized in the table below.

Table 1: Adsorption Characteristics of Dibenzo[a,j]coronene on Si(001)-2x1 Surface

Adsorption Site TypePrevalenceNumber of Si-C Covalent BondsKey Characteristics
Major Adsorption SiteMost frequent4 to 8Strong covalent bonding with the silicon substrate.
Minor Adsorption Site 1Less frequent4 to 8Alternative stable bonding configuration.
Minor Adsorption Site 2Less frequent4 to 8Represents another local minimum in the potential energy surface.

Advanced Spectroscopic Characterization of Benzo a Coronene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of benzo[a]coronene and its derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

In the context of substituted tetrabenzo[a,d,j,m]coronenes, ¹H NMR spectra are instrumental in confirming the successful synthesis and substitution patterns. For instance, the ¹H NMR spectrum of a tetrabenzo[a,d,j,m]coronene derivative showed a notable broadening of signals in the aromatic region at higher concentrations (2 × 10⁻³ M), which sharpened and shifted downfield upon dilution (to 5 × 10⁻⁴ M) or an increase in temperature. beilstein-journals.org This behavior is indicative of intermolecular π–π stacking interactions, a key feature of the self-assembly of these large polycyclic aromatic hydrocarbons (PAHs). beilstein-journals.org

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. For various tetrabenzo[a,d,j,m]coronene derivatives, distinct signals are observed for the different carbon environments, including the aromatic carbons and those in the alkyl or alkoxy substituents. researchgate.net For example, in a 3,6,13,16-tetrahexyltetrabenzo[a,d,j,m]coronene, the ¹³C NMR spectrum in CDCl₃ displayed characteristic peaks for the hexyl chain carbons (δ 14.1, 22.7, 29.2, 31.6, 31.8, 35.8) and the aromatic core carbons (δ 124.7, 127.9, 129.5, 129.9, 135.8, 138.3, 138.9, 139.4, 141.1). researchgate.net The successful formation of a hexa-peri-benzocoronene with two extra K-regions was validated by a combination of techniques including ¹H and ¹³C NMR. rsc.org

NucleusChemical Shift (δ) in ppmMultiplicityAssignment
¹H~7.0-9.0m (multiplet)Aromatic Protons
¹³C~120-140s (singlet)Aromatic Carbons

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

UV-Vis absorption spectroscopy is a key technique for probing the electronic structure of benzo[a]coronene and its derivatives. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals, and the resulting spectrum provides information about the electronic transitions within the molecule.

The UV-Vis spectra of tetrabenzo[a,d,j,m]coronene derivatives in chloroform (B151607) exhibit characteristic absorption bands between 300 and 500 nm. beilstein-journals.org The π–π* transitions, referred to as the p-band, are observed around 426 nm. beilstein-journals.org Another set of transitions, the n–π* or α-band, appear in the range of 456–469 nm. beilstein-journals.org The intensity and position of these bands are sensitive to the nature of the substituents on the coronene (B32277) core. For example, an increase in the number of hexyloxy groups leads to a red-shift and increased intensity of the α-band. beilstein-journals.org

Theoretical studies using the Pariser-Parr-Pople (PPP) model with multi-reference single and double configuration interaction (MRSDCI) have been employed to compute the linear optical absorption spectrum of benzo[a]coronene. researchgate.netarxiv.org These calculations predict the optical gap and the energies of various electronic transitions. The computed spectrum for benzo[a]coronene shows that the first absorption peak, corresponding to the optical gap, is of moderate intensity, while more intense peaks appear at higher energies. arxiv.org The theoretically predicted optical gap for benzo[a]coronene is in good agreement with experimental data. arxiv.org

Table 2: Experimental and Calculated UV-Vis Absorption Data for Benzo[a]coronene and a Derivative

CompoundAbsorption Maxima (λmax) in nmTransition TypeSource
Tetrabenzo[a,d,j,m]coronene derivative426p-band (π–π) beilstein-journals.org
Tetrabenzo[a,d,j,m]coronene derivative456-469α-band (n–π) beilstein-journals.org
Benzo[a]coronene (calculated)~367 (3.38 eV)Optical Gap arxiv.org

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a unique "fingerprint" for identification and structural analysis.

The IR spectrum of benzo[a]coronene, available in the NIST WebBook, shows characteristic absorption bands corresponding to different vibrational modes. nist.gov For related polycyclic aromatic hydrocarbons like coronene, the IR spectra of their cations have been studied in detail. nasa.gov These studies reveal that for the cations, the intensities of the C-C stretching and C-H in-plane bending modes are significantly enhanced compared to the neutral species, while the C-H out-of-plane bending vibrations are weaker. nasa.gov The far-infrared spectra of coronene also show characteristic "drumhead" modes involving the entire molecular skeleton. researchgate.net

Raman spectroscopy is particularly useful for studying the vibrational modes of non-polar bonds and has been applied to characterize coronene and its derivatives. rsc.orgresearchgate.net For a synthesized hexa-peri-benzocoronene derivative, the experimental Raman spectra showed good agreement with DFT-calculated spectra, confirming the structure. rsc.org The spectra displayed characteristic D (around 1300 cm⁻¹) and G (around 1600 cm⁻¹) bands, which are typical for graphitic materials and large PAHs. rsc.org

Table 3: Key Vibrational Modes of Coronene and its Derivatives from IR and Raman Spectroscopy

Spectroscopic TechniqueWavenumber (cm⁻¹)Vibrational ModeCompound
IR~3030C-H stretchingAnthracoronene nih.gov
IR1600-1000C-C stretching and C-H in-plane bendingPAH Cations nasa.gov
IR900-700C-H out-of-plane bendingAnthracoronene nih.gov
Raman~1600G-band (in-plane C-C stretching)Hexa-peri-benzocoronene derivative rsc.org
Raman~1300D-band (ring breathing modes)Hexa-peri-benzocoronene derivative rsc.org

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular mass of benzo[a]coronene and its derivatives, as well as for studying their fragmentation patterns.

The NIST Mass Spectrometry Data Center provides GC-MS data for benzo[a]coronene, showing a top peak at m/z 350, which corresponds to the molecular ion [M]⁺. nih.gov The fragmentation of coronene has been studied following collisions with He⁺, revealing significant H loss and fragmentation of the carbon skeleton. aanda.orgaanda.org For synthesized derivatives, such as a hexa-peri-benzocoronene, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is often used. rsc.org In one study, the MALDI-TOF MS of a derivative showed an intense signal at m/z = 842.3948, which was in excellent agreement with the calculated molecular mass of 842.3913 for the C₆₆H₅₀ molecule. rsc.org The isotopic distribution pattern further confirms the elemental composition. rsc.org

Table 4: Mass Spectrometry Data for Benzo[a]coronene and a Derivative

CompoundIonization Methodm/z of Molecular Ion [M]⁺Key Fragmentation Observations
Benzo[a]coroneneGC-MS (Electron Ionization)350-
Hexa-peri-benzocoronene derivative (C₆₆H₅₀)MALDI-TOF842.3948 (experimental), 842.3913 (calculated)Isotopic distribution matches simulation. rsc.org

Gas Phase Photoelectron and Photoabsorption Synchrotron Spectroscopies

Gas-phase spectroscopic studies using synchrotron radiation provide high-resolution data on the electronic structure and core-level transitions of molecules like benzo[a]coronene.

Photoelectron spectroscopy of gas-phase coronene has been investigated to determine its π-orbital energies. aip.org More advanced techniques, such as photoion mass-selected threshold photoelectron spectroscopy, have been used to identify coronene and its precursors in gas-phase synthesis experiments. acs.orgnih.gov

X-ray Photoelectron Spectroscopy (XPS) probes the core-level binding energies of electrons, providing information about the chemical environment of atoms. For PAHs like coronene, vibrationally resolved C 1s XPS spectra have been computed and compared with experimental data. researchgate.netdiva-portal.orgacs.org These studies show that different types of carbon atoms (inner, peripheral bonded to three carbons, and peripheral bonded to a hydrogen) have distinct binding energies. researchgate.netdiva-portal.orgacs.org The core ionization leads to changes in bond lengths and ring deformation. diva-portal.org For graphene grown from PAH precursors, the C 1s XPS spectrum shows a single, narrow peak, confirming the formation of a uniform carbon lattice. aip.org

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near-Edge Structure (XANES), investigates the transitions of core electrons to unoccupied molecular orbitals. Combined experimental and theoretical studies of the C 1s NEXAFS of coronene have been performed. researchgate.netnih.govdntb.gov.ua The spectra reveal a characteristic double-peak structure in the C 1s → LUMO region, where vibronic coupling plays a significant role. researchgate.netnih.gov The theoretical spectra, which include vibronic effects, show good agreement with high-resolution experimental results. researchgate.net NEXAFS has also been used to study the reactions of coronene, such as its dehydrogenation and fusion upon heat treatment. acs.org

Fluorescence Spectroscopy and Luminescence Studies of Benzo(a)coronene and Analogues

The fluorescence properties of benzo[a]coronene (BCo) and its analogues are of significant interest due to their potential applications in electronic devices and as fluorescent probes. researchgate.netnih.gov The emission characteristics of these polycyclic aromatic hydrocarbons (PAHs) are sensitive to their molecular structure and the surrounding solvent environment.

Studies have shown that the fluorescence emission intensities of coronene and its derivatives, including benzo[a]coronene, are dependent on solvent polarity. nih.gov For benzo[a]coronene, a "BCo scale" has been defined as the ratio of the fluorescence intensities of vibronic bands I and III. nih.gov This ratio changes with the polarity of the solvent, making it a useful parameter for characterizing local environments. nih.gov

The introduction of substituents onto the coronene core can significantly alter the photophysical properties. For instance, substituting the coronene ring with electron-withdrawing groups like methoxycarbonyl (COOMe) or imide groups leads to a red-shift and broadening of the steady-state absorption and fluorescence spectra compared to the unsubstituted parent compound. researchgate.netacs.org Increasing the number of these electron-withdrawing substituents can dramatically increase the fluorescence quantum yields. researchgate.net Conversely, the introduction of electron-donating groups such as methoxy (B1213986) (MeO) also influences the electronic and photophysical properties. researchgate.net

Analogues of coronene, such as those incorporating BN-embedded structures or amide linkages, have also been synthesized and studied. A BN-embedded coronene derivative (BN-Cor) was found to have a fluorescence quantum yield nearly 20 times higher than that of ordinary coronene, highlighting the significant enhancement in emission upon heteroatom incorporation. acs.org A coronene amide analogue with methyl substituents displayed luminescence with emission maxima at 429, 455, and 484 nm upon excitation at 323 nm. nih.gov

The table below summarizes the fluorescence properties of this compound and some of its analogues.

CompoundKey Fluorescence CharacteristicsReference(s)
Benzo[a]coronene (BCo) Emission intensity of vibronic bands is dependent on solvent polarity. The ratio of bands I and III is used to define a polarity scale. nih.gov
Methoxycarbonyl-substituted Coronenes Show red-shifted and broadened absorption and fluorescence spectra. Fluorescence quantum yield increases with the number of substituents. researchgate.net
Coroneneimide Derivatives Intersystem crossing is accelerated. Fluorescence is dependent on the number and symmetry of substituents. acs.org
BN-Embedded Coronene (BN-Cor) Exhibits a fluorescence quantum yield nearly 20 times higher than unsubstituted coronene. acs.org
Methyl-substituted Coronene Amide Analogue Shows luminescence with emission maxima at 429, 455, and 484 nm (excitation at 323 nm). nih.gov

Surface-Enhanced Raman Spectroscopy (SERS) for Trace Detection

Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a powerful analytical technique for the trace detection of various analytes, including polycyclic aromatic hydrocarbons (PAHs) like benzo[a]coronene. acs.orgnih.gov SERS utilizes the enhancement of Raman scattering signals from molecules adsorbed on or near nanostructured metal surfaces, typically gold or silver, allowing for detection at very low concentrations. acs.orgmdpi.com

The detection of PAHs, which are often environmental pollutants, is a significant application of SERS. onepetro.org Various SERS substrates have been developed to improve sensitivity and reproducibility for PAH detection. For instance, a high-performance substrate based on nanocellulose fibers (NCF), graphene oxide (GO), and Au@Ag core-shell nanorods has been developed. mdpi.com This composite material leverages the localized surface plasmon resonance (LSPR) of the metallic nanorods and charge transfer effects from the graphene oxide to achieve a high sensitivity, with a detection limit of 10 μg/L for PAHs. mdpi.com

Functionalization of SERS substrates can further enhance selectivity and sensitivity. Silver nanoparticles functionalized with host molecules like dithiocarbamate-calix ifremer.frarene or the viologen host lucigenin (B191737) have been used to detect a range of PAHs, including coronene. acs.orgnih.govnih.gov These host molecules can form cavities that selectively bind PAHs, bringing them into the "hot spots" of SERS enhancement. nih.govrsc.org For example, lucigenin-functionalized silver nanoparticles showed higher selectivity for PAHs with four fused benzene (B151609) rings. nih.gov

The choice of SERS substrate and experimental conditions is crucial for effective detection. A bowl-shaped silver cavity (BSSC) thin film has been used as a SERS-active substrate, demonstrating good performance and reproducibility. rsc.org Another approach involves using undecorated gold colloids where the SERS enhancement for PAHs is achieved by adjusting the chemical reduction conditions and chloride ion content. rsc.org Three-dimensional SERS substrates, such as those made from porous materials like glycidyl (B131873) methacrylate-ethylene dimethacrylate (GMA-EDMA) with gold nanoparticles, have also shown high sensitivity for detecting PAHs like benzo[a]pyrene (B130552), with detection limits in the nanomolar range. rhhz.net The sensitivity of these SERS methods can be comparable to that of fluorescence spectroscopy. rhhz.net

The table below summarizes various SERS-based detection methods for PAHs, including analogues of this compound.

SERS SubstrateTarget AnalytesKey FindingsReference(s)
NCF/GO/Au@Ag Nanocomposites Polycyclic Aromatic Hydrocarbons (PAHs)High sensitivity with a detection limit of 10 μg/L. mdpi.com
Lucigenin-functionalized Silver Nanoparticles Anthracene (B1667546), Pyrene (B120774), Triphenylene (B110318), Benzo[c]phenanthrene, Chrysene (B1668918), CoroneneHigher selectivity for PAHs with four fused benzene rings. nih.gov
Bowl-Shaped Silver Cavity (BSSC) with 1,10-decanethiol Anthracene, PyreneDetection limits of 8 nM for anthracene and 40 nM for pyrene. rsc.org
pH 13 Gold Nanoparticles with GMA-EDMA porous material Phenanthrene, Pyrene, Benzo[a]pyrene, Benzo[k]fluorantheneDetection limits in the range of 10⁻¹⁰ mol L⁻¹. Sensitivity is close to that of fluorescence spectroscopy. rhhz.net
Undecorated Gold Colloid with Chloride Ions Naphthalene, Phenanthrene, PyreneDetection limits in the μg L⁻¹ range. rsc.org

Surface Plasmon Resonance (SPR) Spectroscopy in Sensing Applications

Surface Plasmon Resonance (SPR) spectroscopy is a sensitive, label-free optical technique widely used for real-time monitoring of biomolecular and chemical interactions. nih.govmdpi.comnih.gov It has found applications in the detection of environmental pollutants, including polycyclic aromatic hydrocarbons (PAHs). nih.gov The principle of SPR relies on the resonant oscillation of electrons on a metal surface (typically gold) when excited by light at a specific angle, which is sensitive to changes in the refractive index at the surface. mdpi.comnih.gov

For the detection of PAHs like benzo[a]pyrene (an analogue of benzo[a]coronene), SPR immunosensors are commonly employed. nju.edu.cnnih.gov These sensors typically involve immobilizing a derivative of the target analyte, such as a benzo[a]pyrene-bovine serum albumin (BaP-BSA) conjugate, onto the gold sensor chip. nih.gov In a competitive immunoassay format, the sample containing the free analyte is mixed with a specific antibody. The binding of the antibody to the immobilized antigen on the chip is inhibited by the presence of the free analyte in the sample. nih.gov This inhibition results in a smaller change in the SPR signal, which can be correlated to the concentration of the analyte.

Using this approach, SPR immunosensors have demonstrated high sensitivity for the detection of benzo[a]pyrene, with detection limits as low as parts-per-trillion (ppt) or 0.01 parts-per-billion (ppb). nju.edu.cnnih.gov These sensors can be regenerated and reused multiple times with minimal loss of sensitivity. nih.gov

SPR has also been used to study the binding affinity of proteins to various PAHs. For example, the binding of a bacterial outer membrane protein, PahS, to several PAHs including naphthalene, phenanthrene, and pyrene has been characterized using SPR, revealing high binding affinities. nih.gov

The development of advanced SPR techniques, such as colorful SPR imaging using AuAg alloy films, has further enhanced the sensitivity of detection for compounds like benzo[a]pyrene. researchgate.net

The table below provides an overview of SPR applications for the detection of PAHs.

SPR ApplicationAnalyte(s)Detection Range / AffinityKey FeaturesReference(s)
Indirect Competitive Immunosensor Benzo[a]pyrene (BaP)0.01 - 1000 ppbReusable sensor chip, high sensitivity and selectivity. nih.gov
SPR Immunosensor Benzo[a]pyrene (BaP)As low as 50 pptHigh sensitivity for trace detection. nju.edu.cn
Protein-PAH Interaction Study Naphthalene, Phenanthrene, Pyrene, Fluorene, AnthraceneKᴅ values in the range of 10⁻⁸ to 10⁻⁷ MCharacterization of binding affinity of PahS protein to various PAHs. nih.gov
Colorful SPR Imaging Sensor Benzo[a]pyrene (BaP)Not specifiedEnhanced sensitivity using hue-based detection on AuAg alloy films. researchgate.net

Applications of Benzo a Coronene in Advanced Materials and Nanotechnology

Benzo(a)coronene in Organic Electronics and Optoelectronic Devices

Polycyclic aromatic hydrocarbons like benzo[a]coronene are considered molecular analogues of graphene and hold great potential for the development of efficient optoelectronic devices. anr.fr The ability to tune their electronic properties through molecular engineering makes them crucial for industrial applications in plastic electronics. anr.fr The high degree of π-conjugation in molecules such as hexabenzocoronene makes them particularly promising for use in next-generation electronic devices. ontosight.ai Their inherent properties are foundational to their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). anr.frrsc.org

Benzo[a]coronene derivatives are actively being researched for their potential in OLED technology. ontosight.aianr.frontosight.ai Their structural and electronic properties, including their absorption and emission spectra, make them suitable candidates for use as emitters in these devices. ontosight.ai

Researchers have developed fluorescent dyes based on a "symmetry-broken" hexa-peri-benzocoronene (HBC) core hybridized with a fluoranthene (B47539) subunit. This pure carbon skeleton fluorophore demonstrates a photoluminescence quantum yield (PLQY) in toluene (B28343) of up to 67%, a thirty-fold increase over the parent HBC. kobv.denih.gov Such materials can be readily used to fabricate OLEDs, with a single-layer device structure of ITO/PEDOT:PSS/emitter/Ca/Al showing strong excimer emission around 600 nm. kobv.denih.gov

Furthermore, benzo-coronene diimide (CDI 2) has been identified as a near-infrared (NIR) photoluminescent material that forms 'bowl'-shaped nanoarchitectures. These structures act as red emitters with Commission Internationale de l'Eclairage (CIE) coordinates of (x, y) = (0.67, 0.33) and 100% color purity in the solid state, indicating their potential as an emitting species in OLEDs. rsc.orgrsc.org

The unique properties of benzo[a]coronene derivatives make them excellent candidates for the active channel material in OFETs. ontosight.aianr.frontosight.ai Highly symmetric coronenes, along with tribenzo- and hexabenzocoronenes, have shown significant potential in charge-transporting applications, which is the fundamental principle of a transistor. researchgate.netnih.gov Dibenzo-, tetrabenzo-, and pentabenzocoronenes have also demonstrated their utility as charge-conduction channels in transistors. researchgate.netnih.gov

OFETs fabricated using hexa-peri-hexabenzocoronene (HBC) derivatives have shown promising results as both p-type and n-type semiconductors. The thermal and chemical stability of HBC derivatives is a significant advantage over linear acenes. tytlabs.co.jp By modifying the peripheral substituents, researchers can control the self-assembly of these molecules into either lamellar or columnar aggregates, which directly impacts transistor performance. For instance, dihexyl (2H-HBC) and tetrahexyl (4H-HBC) derivatives, which form lamellar aggregates, exhibited significantly higher field-effect mobilities and on/off ratios compared to unsubstituted HBC and a hexahexyl derivative (6H-HBC) that form columnar structures. tytlabs.co.jp

Table 1: Performance of p-type OFETs based on Hexabenzocoronene (HBC) Derivatives Data sourced from a study on OFETs based on graphene fragments. tytlabs.co.jp

CompoundField-Effect Mobility (cm²/Vs)On/Off Ratio
HBC 1.2 x 10⁻³1.0 x 10³
2H-HBC 2.0 x 10⁻²1.0 x 10⁴
4H-HBC 1.5 x 10⁻²2.0 x 10⁴
6H-HBC 1.0 x 10⁻³1.0 x 10³

For n-type OFETs, a hexafluorinated-HBC (6F-HBC) derivative was synthesized, demonstrating that the introduction of strong electron-withdrawing groups can successfully create n-type semiconductor characteristics in these materials. tytlabs.co.jp

Benzo[a]coronene derivatives are being explored for their use in OPVs, particularly in the niche but important area of transparent solar cells. anr.frontosight.ai The goal is to create materials that primarily absorb UV light while remaining transparent in the visible spectrum, making them suitable for applications like building-integrated photovoltaics. nrel.gov

Computational methods, such as inverse materials design, have been employed to screen libraries of over 360 coronene (B32277) derivatives to identify candidates for UV-absorbing, visibly transparent solar cells. researchgate.netrsc.orgrsc.org This screening led to the synthesis and characterization of novel derivatives, including contorted pentabenzocoronene (cPBC) and contorted tetrabenzocoronene (cTBC). researchgate.netrsc.orgrsc.org

OPV devices fabricated with these new materials have shown record-breaking performance for coronene-based transparent solar cells. A top-performing device, utilizing an active layer of cTBC paired with a chlorinated contorted hexabenzocoronene (4Cl-cHBC), exhibited an open-circuit voltage (Voc) of 1.84 V and an average visible transmittance (AVT) of 87.5% for the active layer. rsc.org These results highlight the potential of tailoring benzo[a]coronene structures for high-performance, transparent photovoltaic applications. researchgate.netrsc.org

Table 2: Performance of a Transparent OPV Device with a Coronene Derivative Data sourced from research on coronene derivatives for transparent organic photovoltaics. rsc.org

Donor MaterialAcceptor MaterialOpen-Circuit Voltage (Voc)Active Layer Average Visible Transmittance (AVT)
cTBC 4Cl-cHBC1.84 V87.5%

Researchers have also worked to decrease the band gap of contorted hexabenzocoronene (cHBC) derivatives to improve visible-light absorption and, consequently, the photocurrent generated by solar cells. By incorporating extended heterocyclic moieties as peripheral substituents, they successfully enhanced light-harvesting properties and improved power-conversion efficiency in planar-heterojunction solar cells. researchgate.net

Systematic studies have been conducted on benzo[ghi]perylene (B138134) and coronene derivatives substituted with either electron-withdrawing or electron-donating groups. researchgate.net These substitutions allow for precise control over the electrochemical and spectroscopic behavior, thereby tuning their charge-transport and emission properties for specific applications. researchgate.net For example, p-type charge conduction has been demonstrated in FET devices using coronene derivatives. researchgate.net

The electroluminescent properties are equally important, particularly for OLEDs. The ability of these molecules to emit light efficiently upon electrical excitation is fundamental to their application as emitters. researchgate.netnih.gov Research into a hexa-peri-benzocoronene-fluoranthene hybrid revealed it to be a highly emissive fluorescent dye, demonstrating the potential for creating highly efficient electroluminescent materials from a pure carbon skeleton. kobv.denih.gov

Design of Artificial Light-Harvesting Systems Based on this compound Derivatives

Inspired by natural photosynthesis, researchers are designing artificial light-harvesting systems that can efficiently capture and transfer light energy. Benzo[a]coronene derivatives are attractive building blocks for such systems due to their strong light absorption and well-defined self-assembly properties.

One study demonstrated the construction of a highly efficient artificial light-harvesting system using a self-assembled tetrabenzo[a,d,j,m]coronene derivative (L1) and rhodamine B (RhB). researchgate.net In this system, the self-assembled L1 acts as the energy donor and RhB serves as the energy acceptor. This arrangement exhibited a strong antenna effect, where the donor molecules collect light energy and efficiently transfer it to the acceptor, even at a high donor/acceptor ratio. researchgate.net Such systems provide a versatile approach for developing advanced light-harvesting materials based on the supramolecular self-assembly of π-conjugated organic molecules. researchgate.net

Chemical Sensing Applications of this compound-Based Materials

The unique photophysical properties of benzo[a]coronene derivatives make them highly suitable for chemical sensing applications. researchgate.netnih.gov Their fluorescence can be modulated by the presence of specific analytes, forming the basis for sensitive and selective sensors. The self-assembly of these molecules into nanostructures can also be exploited for sensing technologies. ontosight.ai

For instance, benzo[ghi]perylene and coronene have been used as ratiometric fluorescent probes to detect changes in a microenvironment, such as in different solvents or during the formation of micelles in aqueous solutions. rsc.org Changes in the vibronic band intensities of their emission spectra serve as the sensing signal. rsc.org

Furthermore, specific derivatives have been designed for targeted analyte detection. A benzo-coronene diimide (CDI 2) that forms 'bowl'-shaped nanostructures has been shown to be a potential sensor for detecting metal ions like Pd²⁺ and Cu²⁺ in an aqueous medium. rsc.orgrsc.org In another application, water-soluble coronene derivatives that form nanoparticles via self-association have been developed as selective "turn-on" fluorogenic sensors for detecting nitroaromatic explosives in water. acs.org

Adsorption and Separation Technologies (e.g., CO2 Capture) Utilizing this compound Analogues

The unique structural and electronic properties of large polycyclic aromatic hydrocarbons (PAHs), such as this compound and its analogues, make them exceptional candidates for the development of advanced porous materials. Their extended π-conjugated systems, inherent rigidity, and potential for functionalization are leveraged in creating materials for gas adsorption and separation, with a significant focus on carbon dioxide (CO₂) capture. Analogues like hexabenzocoronene (HBC) serve as fundamental building blocks for constructing highly stable and porous frameworks designed to selectively trap CO₂ molecules. researchgate.netresearchgate.net

Research into these materials, primarily Porous Organic Polymers (POPs) and Covalent Organic Frameworks (COFs), has demonstrated the viability of using this compound analogues to engineer materials with high surface areas and tunable pore environments. researchgate.netrsc.orgrsc.org These characteristics are crucial for effective gas separation technologies aimed at mitigating greenhouse gas emissions.

Research Findings in Porous Organic Polymers (POPs)

POPs synthesized from this compound analogues have shown significant promise for gas sorption. Scientists have synthesized various POPs by reacting hexabenzocoronene (HBC) monomers with different peripheral substitutions. researchgate.net The choice of substituent and the degree of conjugation in the core monomer have been found to dramatically influence the gas sorption properties of the resulting polymers. researchgate.net

For instance, studies comparing POPs based on the planar hexabenzocoronene (HBC) core with those based on the non-planar, propeller-shaped hexaphenylbenzene (B1630442) (HEX) have revealed distinct adsorption behaviors. While both types of polymers can exhibit moderate to high Brunauer–Emmett–Teller (BET) surface areas, the specific architecture influences their affinity for different gases. researchgate.net Research has shown that varying the substituent size on HBC-based POPs can result in BET surface areas ranging from 320 m²/g to higher values, directly impacting their gas uptake capacity. researchgate.net For example, an HBC-based polymer designated HBC-POP-98 was found to have a BET surface area of 548 m² g⁻¹. researchgate.net

Research Findings in Covalent Organic Frameworks (COFs)

COFs represent another class of crystalline porous polymers where the properties can be precisely tuned for applications like gas separation. rsc.orgrsc.org A notable advancement involves the use of core-twisted polycyclic aromatic hydrocarbons to create novel COF structures. zenodo.orgresearchgate.net

One such example is a two-dimensional COF, named Marta-COF-1, which was synthesized using a non-planar, core-twisted hexa-cata-benzocoronene derivative. researchgate.net This design strategy results in a wavy, chairlike honeycomb lattice. zenodo.org The unique wavy structure does not hinder the interlayer π-π stacking, which is crucial for electronic properties, but it does create highly ordered and stable mesoporous channels. zenodo.orgresearchgate.net Marta-COF-1 exhibits a high theoretical surface area, with experimental values reaching approximately 1300 m²/g, demonstrating its potential for gas storage and separation applications. zenodo.org

Computational Studies on CO₂ Interaction

To further enhance the design of these materials, computational studies have been employed to understand the fundamental interactions between CO₂ and coronene-based structures. Density Functional Theory (DFT) calculations have been used to investigate the effect of doping coronene with nitrogen atoms on its ability to capture CO₂. acs.org

These theoretical studies show that CO₂ adsorption is governed by noncovalent interactions and that the position of the nitrogen heteroatom within the coronene framework significantly influences the binding energy. acs.org For example, when CO₂ interacts with a coronene molecule containing a pyridinic-N site, the complex is stabilized by unconventional hydrogen bonds. acs.org These findings provide a theoretical basis for synthesizing functionalized this compound analogues with enhanced affinity and selectivity for CO₂, guiding the development of next-generation CO₂ capture systems.

The table below summarizes the properties of various porous organic materials, including those derived from this compound analogues, highlighting their suitability for gas adsorption applications.

Material NameMonomer CoreMaterial TypeBET Surface Area (m²/g)CO₂ UptakeReference
HBC-POP-4 Hexabenzocoronene (HBC)POP320Not Specified researchgate.net
HBC-POP-98 Hexabenzocoronene (HBC)POP548Not Specified researchgate.net
HEX-POP-3 Hexaphenylbenzene (HEX)POP1140Not Specified researchgate.net
Marta-COF-1 Core-twisted hexa-cata-benzocoroneneCOF~1300Not Specified zenodo.orgresearchgate.net
CPOP-1 1,3,5-tri(9-carbazolyl)-benzenePOPNot Specified21.2 wt% (at 273 K, 1.0 bar) researchgate.net

Supramolecular Chemistry and Self Assembly of Benzo a Coronene Derivatives

Mechanisms of Supramolecular Self-Assembly and Columnar Phase Formation

The supramolecular self-assembly of benzo(a)coronene and its derivatives, particularly hexa-peri-hexabenzocoronene (HBC), is predominantly driven by strong π-π stacking interactions between the large, flat aromatic cores of the molecules. chemeurope.comtaylorandfrancis.com This intrinsic property leads to the formation of well-ordered, one-dimensional columnar structures. These columns then arrange themselves into two-dimensional lattices, giving rise to columnar mesophases, a form of liquid crystal. nih.govarxiv.orgresearchgate.net The specific arrangement of these columns, such as hexagonal, rectangular, or herringbone patterns, can be influenced by the nature of the peripheral substituents attached to the coronene (B32277) core. arxiv.orgresearchgate.net

The formation of these columnar phases is a key characteristic of discotic (disc-shaped) liquid crystals, and HBC derivatives are a prime example of this class of materials. arxiv.orgamanote.com The process is a spontaneous self-organization where the molecules stack on top of one another, driven by the tendency to maximize favorable intermolecular interactions. arxiv.orgchimia.ch The aromatic cores form the central part of the columns, which are surrounded by the flexible side chains. arxiv.org This architecture results in predominantly one-dimensional charge transport along the column axis, a property of significant interest for electronic applications. arxiv.org

The stability and specific structure of these self-assembled architectures can be tuned by modifying the side chains attached to the this compound core. amanote.comchimia.ch For instance, the introduction of different functional groups, such as electron-donating or electron-withdrawing substituents, can influence the packing patterns of the molecules. nih.gov While the bulk structure in the mesophase can be relatively insensitive to some changes in substitution, the packing at interfaces can be significantly altered. nih.gov

Engineering of Nanotubes and Other Ordered Supramolecular Architectures

The principles of supramolecular self-assembly of this compound derivatives have been harnessed to create more complex and highly ordered nanostructures beyond simple columnar stacks. A notable achievement in this area is the engineering of nanotubes. By designing ambiphilic hexa-peri-hexabenzocoronene (HBC) derivatives, which possess both hydrophilic and hydrophobic properties, researchers have successfully induced their self-assembly into large, uniform nanotubes with diameters of approximately 20 nanometers. chimia.ch

Furthermore, the encapsulation of coronene molecules within single-walled carbon nanotubes has been explored as a method to create promising candidates for optoelectronic nanodevices. researchgate.netmdpi.com The specific configuration of the coronene molecules inside the nanotube, such as the formation of stacked columns or nanoribbons, depends on the diameter of the host nanotube. mdpi.com

The controlled self-assembly of this compound derivatives can also lead to the formation of other well-defined architectures. For example, the thermal polymerization of HBC derivatives with terminal acryloyl or methacryloyl functions in the liquid crystalline phase results in a stable, cross-linked network that preserves the columnar superstructure. acs.org This demonstrates the potential to lock in the desired supramolecular order. Additionally, the complexation of a carboxylate-functionalized hexabenzocoronene with an amino-functionalized polysiloxane has been shown to form highly ordered discotic columnar liquid crystalline structures. researchgate.net

The ability to control the self-assembly process through the chemical design of the this compound derivatives is crucial. Factors such as the introduction of specific functional groups and the use of templates or external stimuli can direct the formation of desired supramolecular architectures with tailored functionalities. chimia.chfigshare.com

Role of Noncovalent Interactions in this compound Supramolecular Assemblies

The most dominant of these is the π-π stacking interaction . chemeurope.comnih.gov The large, electron-rich aromatic core of this compound facilitates strong intermolecular overlapping of p-orbitals between adjacent molecules. chemeurope.com This stacking is a primary driving force for the formation of the characteristic columnar structures. arxiv.orgchimia.ch

Beyond π-π stacking, other noncovalent forces play significant roles:

Hydrogen bonds: The introduction of functional groups capable of hydrogen bonding, such as carboxylic acids or amides, can provide directional control over the self-assembly process, leading to more complex and stable architectures. figshare.comrsc.org For instance, fluorine-hydrogen bonds have been identified as a driving force for stabilizing a parallel molecular packing motif in fluorinated HBC derivatives. rsc.org

Charge-transfer interactions: When this compound derivatives are co-assembled with electron-acceptor molecules, charge-transfer interactions can occur, influencing the electronic properties and the packing of the resulting complex. chemeurope.comchinesechemsoc.org

Dipole-dipole interactions: The introduction of polar substituents can create molecular dipoles, and the interaction between these dipoles can affect the self-assembly behavior in solution and in the bulk. chemeurope.comrsc.org

The interplay of these various noncovalent interactions is complex and can be finely tuned through chemical modification of the this compound molecule. chinesechemsoc.orgresearchgate.net This tunability allows for the rational design of supramolecular structures with specific desired properties. figshare.com

Bio-Supramolecular Applications of this compound Derivatives (e.g., Nanographene/Polysaccharide Assemblies for Imaging)

The unique properties of this compound derivatives, particularly their fluorescence and ability to self-assemble, have led to their exploration in the realm of bio-supramolecular chemistry, with applications in areas like cellular imaging. nankai.edu.cn

A significant example is the development of water-soluble and biocompatible nanographene/polysaccharide supramolecular assemblies. nankai.edu.cnacs.orgnih.gov In one approach, a coronene derivative was synthesized from hexa-cata-hexabenzocoronene and modified with β-cyclodextrins. nankai.edu.cnacs.orgnih.gov This modified nanographene was then non-covalently assembled with hyaluronic acid that had been grafted with adamantane (B196018) groups. nankai.edu.cnacs.orgnih.gov The resulting ternary supramolecular assembly demonstrated the ability to be used for fluorescence imaging in cancer cells. nankai.edu.cnacs.orgnih.gov

The principle behind this application lies in the creation of a biocompatible nanocarrier. The polysaccharide component, such as hyaluronic acid, enhances water solubility and can be targeted to specific cell receptors. nankai.edu.cn The this compound derivative, or "nanographene," provides the fluorescent signal for imaging. nankai.edu.cn These assemblies can also be designed to encapsulate and deliver drugs, combining therapeutic and diagnostic functions.

Another strategy involves the use of multi-walled carbon nanotubes (MWCNTs) functionalized with benzo(a)pyrene antibodies to create immunosensors. nih.govfrontiersin.org While this example uses a related polycyclic aromatic hydrocarbon, it highlights the potential of integrating these molecules into biosensing platforms. The MWCNT-chitosan composite acts as a conductive mediator to enhance the electrochemical signal, which is then used to detect the target molecule. nih.govfrontiersin.org

These bio-supramolecular applications leverage the fundamental principles of self-assembly and noncovalent interactions to create functional nanomaterials for biological systems.

Astrochemical Relevance and Interstellar Medium Ism Studies of Benzo a Coronene

Detection and Spectroscopic Signatures of Benzo(A)coronene in Interstellar Environments

Direct detection of specific large PAHs like this compound in the interstellar medium remains a formidable challenge. While mid-infrared spectroscopy has confirmed the widespread presence of the general class of PAH molecules through their characteristic emission bands, identifying individual species is difficult. Radio astronomy offers a potential avenue for the specific identification of interstellar PAHs, but these molecules are expected to produce a multitude of very weak lines, complicating detection dntb.gov.ua.

The primary evidence for interstellar PAHs comes from a set of emission features known as the Aromatic Infrared Bands (AIBs). Although specific spectral signatures for this compound in these astronomical observations have not been definitively isolated, laboratory and computational studies provide insights into its expected spectroscopic properties. The infrared spectra of PAHs are dominated by C-H and C-C stretching and bending modes. For large, complex PAHs such as this compound, these spectral features contribute to the broader, blended AIB profiles observed in space.

Contribution of this compound to Aromatic Infrared Emission Bands (AIBs)

The Aromatic Infrared Emission Bands (AIBs) are a series of emission features observed in numerous astronomical objects, which are widely attributed to the collective emission from a diverse population of PAH molecules. It is hypothesized that large, stable PAHs like this compound are significant contributors to these bands researchgate.net. The energy from absorbed ultraviolet photons is redistributed within the molecule's vibrational modes, leading to emission in the infrared.

Research involving the photo-irradiation of cold coronene (B32277) clusters has shown the formation of new, larger compounds which could include PAHs larger than coronene researchgate.net. These complex photoproducts are relevant to the chemistry of the ISM and are considered potential carriers of the AIBs researchgate.net. The specific contribution of this compound would be part of a mixture of many different PAHs, with its unique vibrational modes blending with those of other molecules to form the observed AIB profiles.

Proposed Formation Mechanisms of this compound in the ISM

The formation of large PAHs such as this compound in the harsh environment of the interstellar medium is a topic of active research. Several pathways have been proposed, involving both gas-phase chemistry and processes occurring on the surfaces of interstellar dust grains.

Gas-phase synthesis is considered a viable route for the formation of complex PAHs. Studies on the formation of coronene in environments that mimic combustion flames and the carbon-rich envelopes around stars have demonstrated that complex reaction chains can build large aromatic structures chemistryviews.org. These mechanisms often involve aryl-radical-mediated ring annulation processes, such as hydrogen abstraction–acetylene addition (HACA) chemistryviews.org. Similar sequential additions of smaller hydrocarbon species to smaller PAH precursors could lead to the eventual formation of this compound in the gas phase.

In addition to gas-phase routes, solid-state processes on the surfaces of interstellar dust grains are believed to be crucial for molecular complexity. Dust grains provide a surface where reactant molecules can accumulate, increasing the likelihood of reactions that would be inefficient in the low-density gas of the ISM. Surface catalysis can facilitate the formation of larger PAHs from smaller adsorbed species.

Laboratory experiments have demonstrated that larger PAHs and related species can be formed from smaller PAH clusters through photo-processing. When free, cold clusters of coronene are irradiated with laser pulses, analysis of the resulting products shows the formation of new ionic compounds researchgate.net. These photoproducts can include PAHs larger than the original coronene, as well as coronene clusters branched with unsaturated aliphatic chains researchgate.net. This suggests a "top-down" or cluster-based formation pathway where pre-existing smaller PAHs, like coronene, can aggregate into clusters and subsequently be photochemically transformed into larger, more complex structures such as this compound.

The interaction between PAHs and the surfaces of interstellar dust grains is a critical factor in their astrochemical evolution. Forsterite, a magnesium silicate, is a common component of interstellar dust and serves as a model for studying these surface interactions memsait.itarxiv.org.

Computational studies using periodic density functional theory have been employed to investigate the adsorption of this compound and other PAHs on forsterite surfaces nih.govacs.orgresearchgate.netuu.nlelsevier.com. These studies show that larger PAHs exhibit stronger adsorption on forsterite due to non-covalent interactions with the aromatic rings memsait.itarxiv.org. The binding energy of this compound on a pristine forsterite surface is significant, indicating a strong interaction that facilitates its presence on grain surfaces where it can participate in further chemical reactions memsait.itarxiv.org.

Binding Energies of Various PAHs on a Pristine Forsterite researchgate.net Surface
PAH MoleculeBinding Energy (eV)
Naphthalene~1
Anthracene (B1667546)Data Not Specified
Pyrene (B120774)Data Not Specified
CoroneneData Not Specified
This compound~5

Note: The binding energies are approximate values derived from computational studies. memsait.itarxiv.org Specific values can vary based on the computational method used.

Defects on the forsterite surface, such as vacancies, can further enhance reactivity by providing sites for PAHs to intercalate and potentially dissociate their C-H bonds memsait.itarxiv.orgacs.org.

Computational Astrochemistry Approaches for this compound Reactivity

Computational quantum chemistry is an indispensable tool for investigating the properties and reactivity of molecules like this compound under interstellar conditions memsait.itresearchgate.netnih.gov. Methods such as Density Functional Theory (DFT) are used to study the adsorption of PAHs on interstellar grain analogues like forsterite, providing insights into binding energies and geometries memsait.itarxiv.org.

These computational approaches are also vital for understanding reaction mechanisms that are difficult to probe experimentally. For instance, molecular dynamics simulations based on semi-empirical methods have been used to model the fragmentation and isomerization of coronene and its derivatives at high temperatures, which serves as a proxy for the effects of high-energy photon absorption in the ISM researchgate.netdiva-portal.orgarxiv.org. Such studies reveal the likely fragmentation products (e.g., H₂, CO) and the stability of the core PAH structure diva-portal.orgarxiv.org. Computational studies are also pivotal for predicting the photodissociation rates of PAHs by examining their excitation in the UV-visible range arxiv.org. These theoretical investigations are essential for building comprehensive astrochemical models that describe the lifecycle of large molecules in space.

This compound's Contribution to the Interstellar Carbon Reservoir

It is estimated that PAHs collectively account for a substantial fraction of the total interstellar carbon, with figures suggesting they may lock away 10% to 25% of the carbon in space mit.edu. These large, carbon-rich molecules are ubiquitous and play a dominant role in the physical and chemical processes of the interstellar medium annualreviews.org. The general abundance of PAHs makes them a crucial component of the interstellar carbon budget researchgate.net.

Recent advancements in radio astronomy have enabled the detection of specific large PAHs, lending strong support to the idea that these molecules are a major reservoir of carbon. The discovery of cyanocoronene (C₂₄H₁₁CN), a derivative of coronene, in the Taurus Molecular Cloud (TMC-1) is a landmark finding. Cyanocoronene is the largest individual PAH molecule confirmed in interstellar space to date nrao.edu. The detection of such a large and complex PAH in a cold, dark molecular cloud challenges previous assumptions that such molecules would be rare and suggests that even more complex aromatic structures are common in the cosmos nrao.edu. The presence of stable, large PAHs like coronene derivatives reinforces the hypothesis that they could be a significant carbon sink, potentially seeding new planetary systems with the building blocks of life nrao.edu.

While the abundance of many individual PAHs remains to be determined, astrochemical models and observational data for related compounds provide context. For instance, studies on the fragmentation and isomerization of coronene in the ISM help to understand the survival and transformation of large PAHs under interstellar conditions astrobiology.com. Furthermore, research into the accretion of carbon ions (C⁺) by PAHs like coronene is vital for understanding the lifecycle of carbon between gaseous and solid phases in the ISM aanda.org.

The following table summarizes the estimated contribution of various components to the interstellar carbon reservoir, highlighting the significant role of PAHs.

Estimated Contribution of Different Carbon Reservoirs in the Interstellar Medium

Carbon ReservoirEstimated Percentage of Total Interstellar CarbonKey Molecules/Particles
Polycyclic Aromatic Hydrocarbons (PAHs)10% - 25%Coronene, Pyrene, Benzonitrile, Cyanonaphthalene, Cyanocoronene
Carbonaceous GrainsVariable (significant fraction)Amorphous carbon, graphite
Gas-phase Atomic and Ionic CarbonVariableC, C⁺
Carbon Monoxide (CO)Variable (major gas-phase reservoir in dense clouds)CO

Further research and more sensitive observational techniques are required to specifically quantify the abundance of this compound and determine its precise contribution to the interstellar carbon budget. However, based on the prevalence of its parent molecule, coronene, and the growing evidence for the abundance of large PAHs, it is reasonable to infer that this compound is a component of this significant carbon reservoir.

The table below lists the chemical compounds mentioned in this article.

Environmental Chemistry and Mechanistic Studies of Benzo a Coronene Formation and Transformation

Formation Pathways of Benzo(a)coronene in Environmental Processes

This compound, a polycyclic aromatic hydrocarbon (PAH), is not manufactured for industrial use but is a byproduct of the incomplete combustion of organic materials. healthycanadians.gc.ca Its formation is a complex process occurring in various environmental settings.

Generation through Incomplete Combustion and Pyrolysis of Organic Matter

The primary route to the formation of this compound and other PAHs is the incomplete combustion and pyrolysis of organic substances. scielo.org.mxfao.org This process involves the thermal decomposition of organic materials at elevated temperatures in an oxygen-deficient environment. canada.ca Sources of such conditions are widespread and include both natural and anthropogenic activities.

Natural sources of this compound include forest fires and volcanic eruptions. healthycanadians.gc.canih.gov Anthropogenic sources are more varied and contribute significantly to the environmental load of this compound. These include:

Industrial Processes: Emissions from industrial activities are a major source. fao.org

Fossil Fuel Combustion: The burning of fossil fuels such as coal and oil for energy production and heating releases this compound. scielo.org.mxlookchem.com

Vehicle Exhaust: Both gasoline and diesel engines produce PAHs, including this compound, as part of their exhaust emissions. healthycanadians.gc.cascielo.org.mx

Biomass Burning: The combustion of wood and other biomass for residential heating and in agricultural practices is another significant source. scielo.org.mxnih.gov

Waste Incineration: The burning of garbage and other waste materials can generate this compound. dcceew.gov.au

The formation of PAHs during pyrolysis occurs at high temperatures, typically around 700°C, where aliphatic carbon-carbon and carbon-hydrogen bonds break down, leading to the formation of molecular fragments with free radical character that then recombine to form stable aromatic ring systems. scielo.org.mx More complex and highly condensed PAHs like coronene (B32277), a seven-ring PAH, require even higher temperatures, estimated to be above 1200°C, for their formation. researchgate.net

Environmental Distribution and Fate Mechanisms of this compound

Once formed, this compound is distributed throughout the environment, and its fate is governed by several physical and chemical processes.

Adsorption to Particulate Matter in Air, Soil, and Aquatic Systems

Due to their low water solubility and low to moderately high vapor pressures, PAHs like this compound tend to adsorb to particulate matter in the environment. canada.camdpi.com This association with particles is a key aspect of their environmental behavior.

In the Atmosphere: In the air, this compound is predominantly found adsorbed onto fine particulate matter, such as soot. nih.gov This allows for long-range atmospheric transport, far from the original source of emission. scispace.com The distribution between the gaseous and particulate phases is influenced by the compound's volatility and ambient temperature. nih.gov

In Soil: When these particles deposit onto land, this compound becomes a soil contaminant. ethz.ch Its strong tendency to adsorb to organic matter in the soil limits its mobility. mdpi.com The fate of this compound in soil is therefore closely tied to the properties of the soil itself, such as organic carbon content and particle size. mdpi.com

In Aquatic Systems: this compound enters aquatic environments through atmospheric deposition and runoff from contaminated land. nih.govmdpi.com In water, it rapidly associates with suspended particulate matter and sediments due to its hydrophobic nature. canada.cacdnsciencepub.com Consequently, sediments act as a major environmental sink for PAHs. canada.ca

Environmental Degradation Pathways

The degradation of this compound in the environment can occur through several pathways, although it is generally a persistent compound.

Microbial Degradation: Certain microorganisms have the ability to degrade PAHs. ethz.ch Bacteria can initiate the breakdown of these compounds through oxidation and subsequent ring cleavage, using them as a source of carbon and energy. bibliotekanauki.pl For instance, some bacterial strains can degrade high molecular weight PAHs like benzo(a)pyrene. bibliotekanauki.pl The process often begins with oxygenation by enzymes like cytochrome P450, leading to the formation of dihydrodiols, which can be further metabolized. nih.govethz.ch

Fungal Degradation: Some fungi, particularly white-rot fungi, are also capable of degrading PAHs. asm.org These fungi produce powerful extracellular enzymes, such as lignin (B12514952) peroxidases and manganese peroxidases, which can oxidize benzo(a)pyrene. asm.org

Photochemical Transformations and Phototoxicity of this compound

Sunlight can play a significant role in the transformation and toxicity of this compound and other PAHs.

Photo-oxidation Mechanisms

Photo-oxidation is a key process in the transformation of PAHs in the environment. nih.gov This occurs when PAHs absorb light energy, leading to the formation of excited states that can react with oxygen. unicamp.br

The direct photooxidation of benzo[a]pyrene (B130552), a related PAH, has been shown to produce a variety of oxygenated products, including quinones. cdnsciencepub.comcdnsciencepub.com The mechanism is believed to involve singlet oxygen, a highly reactive form of oxygen. cdnsciencepub.comcdnsciencepub.com Studies have shown that chlorophyll (B73375) can act as a photosensitizer, accelerating the photo-transformation of benzo[a]pyrene in water by generating singlet oxygen. nih.gov

Density functional theory calculations have provided further insight into the degradation mechanism of benzo[a]pyrene initiated by hydroxyl radicals (•OH) and singlet oxygen (¹O₂). acs.org The process can lead to the formation of various quinones through a series of elementary reactions including initiation, addition, and hydrogen abstraction. acs.org

The phototoxicity of PAHs is a related phenomenon where the light-activated PAH can cause damage to biological organisms. oup.com This can occur through photosensitization, leading to the production of reactive oxygen species, or through the formation of more toxic photomodified products. nih.gov Studies have shown that the phototoxicity of some PAHs can be significantly higher than their toxicity in the absence of light. oup.com The ability of a PAH to absorb UVA radiation is a key factor in its phototoxic potential. acs.org

Formation of Oxidized Products (e.g., Quinones)nii.ac.jp

The environmental and laboratory-based oxidation of this compound can lead to the formation of various oxidized products, including quinones. While the oxidation of polycyclic aromatic hydrocarbons (PAHs) is a broad field of study, specific research into the transformation of this compound is more limited compared to its well-studied counterpart, benzo(a)pyrene. However, existing studies provide insight into the formation of oxidized derivatives of coronene, a closely related PAH, which can inform our understanding of this compound's behavior.

The oxidation of PAHs can be initiated by various environmental factors, including photochemical reactions involving singlet oxygen and hydroxyl radicals, as well as enzymatic processes in biological systems. These reactions typically transform the parent PAH into more polar derivatives, such as phenols, dihydrodiols, and quinones.

For instance, studies on coronene have shown that its oxidation can yield quinone products. In experiments involving the treatment of coronene with atomic oxygen, one of the identified products was 1,2-Coronendione . nih.gov This suggests that direct oxidation can lead to the formation of quinone structures on the coronene backbone.

Furthermore, the initial step in the oxidation of many PAHs involves a one-electron oxidation to form a radical cation. psu.edu This has been observed for this compound in superacid media, where it undergoes rapid oxidation to its radical cation. This radical cation is a key intermediate that can subsequently react with water or other nucleophiles, leading to the formation of hydroxylated and quinone products.

While detailed product distribution and yields for the oxidation of this compound are not extensively documented in the available literature, the principles of PAH chemistry suggest that quinones are a likely class of transformation products under environmental conditions. The specific isomers of this compound quinones that may form would depend on the reaction conditions and the specific oxidant involved.

Advanced Analytical Methodologies for Benzo a Coronene Detection and Quantification

Chromatographic Techniques for Benzo(a)coronene Analysis in Complex Matricesuctm.eduresearchgate.netuctm.edusigmaaldrich.com

The separation and detection of this compound from intricate mixtures rely heavily on high-resolution chromatographic techniques. Given its high molecular weight and non-polar nature, both gas and liquid chromatography are employed, each coupled with specialized detectors to ensure sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) in Multiple Reaction Monitoring (MRM) Modeuctm.eduresearchgate.netuctm.edu

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful tool for the analysis of complex PAH mixtures. uctm.edu The use of the Multiple Reaction Monitoring (MRM) mode significantly enhances selectivity and sensitivity, which is crucial for distinguishing PAH isomers and overcoming matrix interferences. uctm.eduresearchgate.net In MRM, a specific precursor ion for the target analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then monitored by the second quadrupole. This process creates a highly specific mass transition that minimizes background noise and allows for ultra-trace level detection. researchgate.netuctm.edu

For large PAHs such as this compound, optimizing GC conditions involves high-temperature capillary columns specifically designed for PAH analysis and carefully programmed temperature ramps to ensure the elution and separation of these high-boiling-point compounds. sigmaaldrich.comnih.gov While specific MRM transitions for this compound are established during method development, the parameters for coronene (B32277), a structurally related high-molecular-weight PAH, can serve as an illustrative example of the settings used in such analyses. sigmaaldrich.com

Table 1: Example GC-MS/MS MRM Transitions for the structurally related compound Coronene sigmaaldrich.com (Note: These parameters are for Coronene, used here as a representative high-molecular-weight PAH, and would be specifically optimized for this compound in a dedicated method.)

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy 1 (eV)Product Ion 2 (m/z)Collision Energy 2 (eV)
Coronene (IS)3002993529850

Data sourced from a study on PAH analysis in paprika powder where Coronene was used as an internal standard (IS). sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) with Advanced Detectorsepa.govmdpi.comhplc.eu

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for PAH analysis, particularly for compounds that are thermally labile or have very high boiling points. researchgate.net The separation is typically achieved using reversed-phase columns, often C18 or specialized PAH columns, which separate compounds based on their hydrophobicity. mdpi.com A gradient elution with a mobile phase, commonly composed of acetonitrile (B52724) and water, is used to effectively resolve a wide range of PAHs. mdpi.comnih.gov

Fluorescence Detection (FLD)epa.govacs.orgresearchgate.net

Fluorescence detection is the most common and sensitive detection method for the HPLC analysis of many PAHs. epa.govresearchgate.net PAHs with extensive conjugated π-electron systems, such as this compound, exhibit strong native fluorescence. acs.orgresearchgate.net The technique offers high selectivity because specific excitation and emission wavelengths can be programmed for the target analyte, minimizing interference from other compounds in the matrix. hplc.eutandfonline.com By setting the detector to the optimal wavelength pair for this compound, extremely low detection limits can be achieved. tandfonline.com The analysis of benzo[a]pyrene (B130552), another carcinogenic PAH, often utilizes HPLC-FLD, demonstrating the method's robustness for trace-level quantification. scielo.brcoresta.orgrsc.org

Table 2: Example HPLC-FLD Parameters for the related compound Benzo(a)pyrene tandfonline.com (Note: These parameters for Benzo(a)pyrene illustrate a typical setup. Optimal wavelengths for this compound would be determined experimentally.)

ParameterValue
ColumnReversed-phase C18
Mobile Phase90% Acetonitrile : 10% Water
Flow Rate1.0 mL/min
Column Temperature35°C
Excitation Wavelength267 nm
Emission Wavelength416 nm
Ultraviolet (UV) Detectionepa.govnih.govwaters.com

Ultraviolet (UV) detection is another common method used with HPLC for PAH analysis. epa.govwaters.com It is less sensitive and selective than fluorescence detection but serves as a robust and universal detector for aromatic compounds. hplc.eu this compound, with its extensive aromatic system, absorbs UV light strongly. Detection is often performed at a fixed wavelength, typically 254 nm, where most PAHs exhibit significant absorbance. nih.govwaters.com While not suitable for ultra-trace analysis, HPLC-UV is a reliable method for screening samples with higher concentrations of contaminants. waters.com

Thin-Layer Chromatography (TLC) with Fluorescence Detectionacs.orgsapub.orgjst.go.jp

Thin-Layer Chromatography (TLC) is a valuable technique for the screening and separation of PAHs from highly complex mixtures like coal tar. jst.go.jp The method involves spotting the sample extract onto a plate coated with an adsorbent, such as silica (B1680970) gel or alumina, and developing the plate in a chamber with a solvent system. jst.go.jp For enhanced separation of complex PAH mixtures, two-dimensional TLC can be employed, using different adsorbent layers and solvent systems for each development. jst.go.jp After separation, the PAHs are visualized as fluorescent spots under UV light (e.g., at 254 nm or 365 nm). sapub.orgjst.go.jp The fluorescence allows for the identification of compounds like this compound, which can then be scraped from the plate for subsequent extraction and quantification by a more sensitive method. acs.orgjst.go.jp

Optimized Sample Preparation and Extraction Methods for Benzo(a)coronenesigmaaldrich.comnih.govmdpi.com

The accuracy of any chromatographic analysis of this compound is highly dependent on the efficiency of the sample preparation and extraction steps. nih.gov The goal is to isolate the target analyte from the sample matrix, remove interfering substances, and concentrate it to a level suitable for detection. Common methods include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). sigmaaldrich.comscielo.brnih.gov

The selection of the extraction method depends on the sample matrix.

Solid-Phase Extraction (SPE) : This technique is widely used for cleaning up extracts. It involves passing a liquid sample through a solid adsorbent material (the stationary phase) that retains the analytes of interest while allowing impurities to pass through. The retained PAHs are then eluted with a small volume of an appropriate solvent. For example, a method for analyzing benzo[a]pyrene in tobacco products involved extraction followed by cleanup using base-modified silica adsorption chromatography. rsc.org

Liquid-Liquid Extraction (LLE) : This classic method separates compounds based on their relative solubilities in two different immiscible liquids. For PAHs, a common approach involves partitioning from an aqueous phase into an organic solvent like cyclohexane (B81311). scielo.br

QuEChERS : This method, originally developed for pesticide analysis, has been adapted for PAHs in various food matrices. sigmaaldrich.comnih.gov It typically involves an initial extraction with a solvent like acetonitrile, followed by a partitioning step induced by adding salts. A subsequent cleanup step, known as dispersive SPE (d-SPE), uses a mixture of sorbents to remove specific interferences. nih.gov

Table 3: Overview of Sample Preparation Techniques for PAHs in Various Matrices

TechniqueMatrix ExampleKey Steps & SolventsReference
SPE CachaçaConditioning with methanol; elution with cyclohexane. scielo.br
SPE TobaccoHydration; extraction with hexane (B92381)/acetone; cleanup with base-modified silica. rsc.org
QuEChERS BreadExtraction with acetone; cleanup with dispersive SPE. nih.gov
QuEChERS-like Paprika PowderExtraction with acetonitrile/methylene chloride; cleanup with a dual-layer SPE cartridge. sigmaaldrich.com
LLE CachaçaPartitioning between cyclohexane and dimethylformamide-water. scielo.br

QuEChERS-Based Extraction Procedures

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide residue analysis, has been adapted for the extraction of PAHs from various matrices. restek.comfrontiersin.orgnih.gov The procedure involves two main steps: a solid-liquid extraction and partitioning step using salting-out, followed by a dispersive solid-phase extraction (d-SPE) for sample clean-up. frontiersin.orgnih.gov

The initial extraction is typically performed with an organic solvent, such as acetonitrile, which is partitioned from the aqueous component of the sample by adding salts like magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) or sodium acetate. frontiersin.orgiaea.org This step effectively transfers the semi-polar PAHs into the organic layer. For dry samples, a hydration step is necessary before extraction. restek.com

The subsequent d-SPE clean-up phase is crucial for removing matrix interferences. frontiersin.org It involves mixing a portion of the extract with a combination of sorbents. Common sorbents include primary secondary amine (PSA) to remove fatty acids and sugars, C18 to remove non-polar interferences, and graphitized carbon black (GCB) for pigment removal. nih.gov The choice of sorbents is critical and depends on the complexity of the sample matrix. frontiersin.org The simplicity and speed of the QuEChERS method allow for a high throughput of samples, making it an attractive option for large-scale monitoring. researchgate.net

Table 1: Example of a Modified QuEChERS Procedure for PAH Extraction in Tea

Step Procedure
Sample Hydration Soak 1 g of powdered tea in 10 mL of water for 10 minutes. restek.com
Extraction Add 10 mL of a hexane:acetone (1:1) mixture and vortex for 30 minutes. restek.com
Salting Out Add QuEChERS unbuffered salts (e.g., MgSO₄, NaCl), shake for 1 minute, and centrifuge. restek.com
Clean-up (SPE) Pass the extract through a silica solid-phase extraction (SPE) cartridge for clean-up. restek.com

| Analysis | The cleaned extract is then concentrated and analyzed, typically by GC-MS/MS. restek.com |

This interactive table summarizes a modified QuEChERS extraction protocol. Recovery values for PAHs using this method can range from 72% to 130%. restek.com

Ultrasonicated Extraction Techniques

Ultrasonicated extraction, or sonication, is a widely used technique for extracting PAHs from solid samples like sediments, soils, and particulate matter. gnest.orgmdpi.comuctm.edu The method utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, enhancing solvent penetration into the sample matrix and facilitating the desorption of analytes. mdpi.com

Commonly used solvents for ultrasonic extraction of PAHs include dichloromethane (B109758) (DCM) or mixtures like hexane and acetone. gnest.orgmdpi.com The procedure typically involves immersing the sample in the chosen solvent and sonicating it in an ultrasonic bath for a specific duration, often around 30 minutes. mdpi.comuctm.edu To prevent the thermal degradation of volatile PAHs, the temperature of the water bath is generally kept low (e.g., below 30°C). mdpi.com

Studies have shown that ultrasonic extraction provides comparable extraction efficiencies to more traditional methods like Soxhlet extraction, especially for medium and high-molecular-weight PAHs. mdpi.com Its primary advantages are reduced extraction time and solvent consumption, and the ability to process multiple samples simultaneously. mdpi.comuctm.edu However, some research suggests that for certain sample types like soot, more rigorous techniques may be preferable to ensure complete extraction. lsu.edu

Table 2: Comparison of Extraction Methods for PAHs in Plant Leaves

Extraction Method Typical Conditions Relative Efficiency
Ultrasonic Extraction 30 min sonication in a water bath (<30°C). mdpi.com Good, especially for large batches. mdpi.com
Soxhlet Extraction 3 hours at 80°C. mdpi.com No significant difference from ultrasonic for MMW and HMW PAHs. mdpi.com

| Accelerated Solvent Extraction (ASE) | 100°C and 103.4 MPa pressure. mdpi.com | No significant difference from ultrasonic for MMW and HMW PAHs. mdpi.com |

This interactive table compares ultrasonic extraction with other common methods. Ultrasonic extraction was selected as the optimal method in this study due to its suitability for processing large numbers of samples. mdpi.com

Column Chromatography for Sample Clean-up

Following extraction, sample extracts often contain a multitude of co-extracted matrix components that can interfere with the chromatographic analysis of this compound. ct.govepa.gov Column chromatography is a fundamental and effective clean-up technique used to remove these interferences. uctm.educt.govepa.gov

The procedure involves passing the concentrated sample extract through a glass column packed with an adsorbent material, most commonly silica gel or alumina. gnest.orgct.gov The choice of adsorbent and elution solvents is based on the polarity of the target analytes and the interfering compounds. A common approach for PAH analysis involves using a multi-layered silica gel column, which may include a layer of anhydrous sodium sulfate to remove residual water. uctm.edu

The PAHs are typically eluted from the column using a sequence of solvents with increasing polarity. For instance, an initial elution with a non-polar solvent like hexane might be followed by a more polar solvent or mixture, such as hexane/dichloromethane, to recover the PAHs while leaving more polar interferences on the column. gnest.org In some methods, activated copper is added to the sample or the column to remove sulfur-containing interferences. gnest.org This clean-up step is critical for obtaining clean chromatograms and ensuring accurate quantification, especially when using less selective detectors. ct.govepa.gov

Assessment of Trace Analysis and Detection Limits for this compound

The analysis of this compound often involves detecting the compound at trace levels (ng/g or lower). cdc.gov The sensitivity of an analytical method is characterized by its limit of detection (LOD) and limit of quantification (LOQ). Achieving low detection limits is essential for assessing human exposure and environmental contamination. nih.gov

Modern analytical instruments, such as gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) and high-performance liquid chromatography with fluorescence detection (HPLC-FLD), offer excellent sensitivity for PAH analysis. frontiersin.orguctm.edu GC-MS/MS provides high selectivity and sensitivity through multiple reaction monitoring (MRM) mode, which minimizes matrix interference. frontiersin.orguctm.edu HPLC-FLD is also highly sensitive, as many PAHs are naturally fluorescent, although some, like benzo[ghi]perylene (B138134), exhibit a weaker response. uctm.edu

Advanced systems can achieve detection limits in the femtogram (fg) to picogram (pg) range on-column. thermofisher.comthermofisher.com For example, a GC-MS/MS workflow for smoke-flavored foods reported an on-column instrument detection limit for coronene of 320 fg. thermofisher.com Electrochemical methods using modified electrodes have also shown high sensitivity, with a coronene-modified glassy carbon electrode (GCE) demonstrating the ability to detect ultratrace amounts of certain compounds. acs.org The method detection limit (MDL) in a real-world sample is influenced by the sample matrix, extraction efficiency, and clean-up effectiveness. mdpi.comthermofisher.com

Table 3: Examples of Detection Limits for High-Molecular-Weight PAHs

Analytical Technique Analyte Detection Limit Matrix/Context
GC-MS/MS Chrysene (B1668918) 150 fg (on-column) Smoked Trout thermofisher.com
GC-MS/MS Coronene 320 fg (on-column) Smoked Trout thermofisher.com
HPLC with Laser-Induced Fluorescence 3-hydroxy benzo[a]pyrene 8 ng/L Urine nih.gov
Laser-Excited Shpol'skii Spectrometry 3-hydroxy benzo[a]pyrene 0.5 ng/L Urine nih.gov
GC-MS Benzo[a]pyrene <0.005 ng/g Adipose Tissue cdc.gov

This interactive table presents reported detection limits for various PAHs using different advanced analytical techniques.

Advanced Techniques for Speciation and Isomer Resolution of this compound

A significant challenge in PAH analysis is the separation of isomers—compounds that have the same molecular weight and mass-to-charge ratio (m/z) but different structures. This compound (C₂₄H₁₂) shares its molecular weight with several other isomers, such as dibenzo[b,n]perylene and dibenzo[a,j]anthracene. In a standard mass spectrometry analysis, these isomers would be indistinguishable without prior chromatographic separation.

Resolving these isomers is critical because their toxicological properties can vary significantly. Standard gas chromatography columns, such as those with a 5% phenyl methylpolysiloxane phase, often fail to separate critical isomer pairs like chrysene and triphenylene (B110318) (m/z 228) or the various benzo-fluoranthene isomers (m/z 252). d-nb.info

To overcome this, advanced chromatographic techniques are employed.

Specialized GC Columns: The use of capillary columns with more selective stationary phases, such as those with a higher phenyl content (e.g., 50% phenyl phase), can improve the separation of challenging isomer groups. d-nb.info

Multidimensional Chromatography (MDC): This is a powerful approach for analyzing complex samples. Two-dimensional gas chromatography (GCxGC) or online coupled two-dimensional liquid chromatography and gas chromatography (2D-LC/2D-GC) systems provide significantly enhanced separation capacity. d-nb.info In a 2D-LC/2D-GC system, the sample is first separated by liquid chromatography, and specific fractions are then automatically transferred to a second separation on one or two different GC columns. d-nb.info This multi-step separation allows for the resolution of isomers that would co-elute in a single-column system.

High-Resolution Mass Spectrometry (HRMS): While standard MS cannot distinguish isomers, HRMS can provide highly accurate mass measurements. This allows for the differentiation of compounds with very similar nominal masses and can help identify and quantify specific PAH molecular ions in complex mixtures, even without complete chromatographic separation. tandfonline.com

These advanced techniques are essential for the unambiguous identification and quantification of specific isomers like this compound in complex environmental samples. d-nb.infotandfonline.com

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for detecting and quantifying Benzo(a)coronene in environmental samples?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a robust method for quantifying this compound and related polycyclic aromatic hydrocarbons (PAHs). Ensure calibration using certified reference standards (e.g., deuterated analogs like Benzo(k)fluoranthene-d12) to account for matrix effects and improve accuracy . Validate the method by spiking samples with known concentrations and comparing recovery rates against established protocols (e.g., EN ISO/IEC 17025 guidelines) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : While this compound-specific safety data is limited, extrapolate precautions from structurally similar PAHs (e.g., Benzo(a)fluorene):

  • Use personal protective equipment (PPE), including nitrile gloves and lab coats.
  • Conduct experiments in a fume hood to minimize inhalation risks.
  • Store the compound in airtight containers away from light and oxidizers, as PAHs are often photolabile .
  • Dispose of waste via certified hazardous waste management services to prevent environmental contamination .

Q. How can researchers validate the purity of this compound standards?

  • Methodological Answer :

  • Perform gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity.
  • Cross-reference retention times or spectral data with databases like NIST Chemistry WebBook .
  • Use isotopic-labeled internal standards (e.g., 13C-labeled analogs) to distinguish target analytes from co-eluting contaminants in chromatographic analyses .

Advanced Research Questions

Q. How can density-functional theory (DFT) be optimized to predict this compound’s electronic properties?

  • Methodological Answer :

  • Select hybrid exchange-correlation functionals (e.g., B3LYP) that incorporate exact exchange terms, as these improve accuracy for π-conjugated systems .
  • Validate computational results against experimental UV-Vis spectra or ionization potentials.
  • Account for dispersion forces using empirical corrections (e.g., DFT-D3), which are critical for modeling stacking interactions in coronene derivatives .

Q. What strategies resolve contradictions in toxicity data for this compound across studies?

  • Methodological Answer :

  • Conduct meta-analyses to identify confounding variables (e.g., exposure duration, sample matrices).
  • Standardize assays using in vitro models (e.g., hepatic cell lines for metabolic activation) and compare results against structurally analogous PAHs (e.g., Benzo[a]pyrene) .
  • Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and isolate specific toxicological mechanisms .

Q. How should researchers design experiments to investigate this compound’s photostability under environmental conditions?

  • Methodological Answer :

  • Simulate environmental exposure using solar irradiation chambers with controlled UV intensity and humidity.
  • Monitor degradation products via tandem mass spectrometry (LC-MS/MS) and quantify half-lives using first-order kinetics models.
  • Include control experiments with inert atmospheres (e.g., nitrogen) to differentiate oxidative vs. photolytic pathways .

Q. What computational and experimental approaches are synergistic for studying this compound’s aggregation behavior?

  • Methodological Answer :

  • Combine molecular dynamics (MD) simulations with transmission electron microscopy (TEM) to correlate predicted stacking geometries with observed nanostructures.
  • Use polarized light microscopy to assess crystallinity in thin films and compare with DFT-predicted dipole moments .
  • Employ small-angle X-ray scattering (SAXS) to validate simulated aggregation sizes in solution .

Methodological Considerations Table

Research Aspect Recommended Techniques Validation Criteria Key References
Analytical Quantification HPLC with fluorescence detection, GC-MSRecovery rates ≥85%, R² ≥0.99 for calibration
Computational Modeling B3LYP/DFT-D3, MD simulations<5% deviation from experimental spectral data
Toxicity Profiling In vitro assays with metabolic activationEC50 values consistent across ≥3 replicates

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.